Ethyl 2-(dimethylphosphorylmethylamino)acetate;hydrochloride
Description
Ethyl 2-(dimethylphosphorylmethylamino)acetate;hydrochloride is a chemical compound with a complex structure that includes an ethyl ester, a dimethylphosphoryl group, and an aminoacetate moiety
Properties
IUPAC Name |
ethyl 2-(dimethylphosphorylmethylamino)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO3P.ClH/c1-4-11-7(9)5-8-6-12(2,3)10;/h8H,4-6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYKHFXODFYZAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCP(=O)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClNO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(dimethylphosphorylmethylamino)acetate;hydrochloride typically involves a multi-step process. One common method includes the reaction of ethyl bromoacetate with dimethylphosphorylmethylamine in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(dimethylphosphorylmethylamino)acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Amines, alcohols
Substitution: Various substituted esters or amides
Scientific Research Applications
Ethyl 2-(dimethylphosphorylmethylamino)acetate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(dimethylphosphorylmethylamino)acetate;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The phosphoryl group plays a crucial role in these interactions, facilitating the formation of stable complexes. Additionally, the ester and amino groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Ethyl 2-(dimethylphosphorylmethylamino)acetate;hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-(dimethylamino)acetate: Lacks the phosphoryl group, resulting in different chemical reactivity and biological activity.
Dimethylphosphorylmethylamine: Does not contain the ester moiety, affecting its solubility and interaction with biological targets.
Phosphorylated amino acids: Share the phosphoryl group but differ in their overall structure and function.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Ethyl 2-(dimethylphosphorylmethylamino)acetate;hydrochloride is a complex chemical compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant data and research findings.
Compound Overview
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₇H₁₆ClN₁O₃P
- CAS Number : 2445791-12-6
The compound features an ethyl ester, a dimethylphosphoryl group, and an aminoacetate moiety, which contribute to its unique chemical reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Reagents : Ethyl bromoacetate and dimethylphosphorylmethylamine.
- Conditions : The reaction is performed in the presence of a base (e.g., sodium hydride) under anhydrous conditions.
- Finalization : The product is treated with hydrochloric acid to form the hydrochloride salt.
This method ensures high yield and purity of the final compound, which is critical for its subsequent biological applications.
This compound exhibits biological activity through its ability to interact with various molecular targets:
- Ligand Binding : The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity.
- Phosphoryl Group Role : The phosphoryl group is crucial for forming stable complexes with biological molecules.
- Hydrogen Bonding : The ester and amino groups participate in hydrogen bonding and electrostatic interactions, enhancing the compound's biological efficacy.
Biological Applications
- Chemistry : Used as a reagent in organic synthesis, particularly in forming phosphine-containing compounds.
- Biology : Investigated as a biochemical probe due to its ability to interact with biological molecules.
- Medicine : Explored for therapeutic properties, including drug development precursors.
- Industry : Employed in producing specialty chemicals and materials, such as polymers and coatings.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- A study by Azzam et al. (2024) investigated similar phosphorous-containing compounds and noted their potential anticancer properties. Although focused on different analogs, the findings suggest that compounds with phosphoryl groups may exhibit significant cytotoxic effects against cancer cell lines .
- Another investigation into related compounds revealed their ability to inhibit specific enzymes linked to metabolic pathways, indicating potential applications in metabolic disorders.
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| Ethyl 2-(dimethylamino)acetate | Lacks the phosphoryl group | Different reactivity and activity |
| Dimethylphosphorylmethylamine | Does not contain the ester moiety | Affects solubility and interactions |
| Phosphorylated amino acids | Similar phosphoryl group but different structures | Varying functions in biological systems |
The unique combination of functional groups in this compound enhances its chemical reactivity and biological properties compared to these analogs.
Q & A
Q. What synthetic routes are established for preparing Ethyl 2-(dimethylphosphorylmethylamino)acetate hydrochloride, and what are critical reaction parameters?
- Methodological Answer : The synthesis typically involves sequential steps:
- Phosphorylation : Reacting dimethylphosphite with a methylamino precursor under acidic conditions to form the phosphorylated intermediate.
- Esterification : Coupling the phosphorylated amine with ethyl chloroacetate in the presence of a base (e.g., NaOH) via nucleophilic substitution .
- Hydrochloride Salt Formation : Treating the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt.
Critical parameters include pH control during phosphorylation (optimal pH 4–6), reaction temperature (40–60°C), and solvent polarity (e.g., THF or DMF) to minimize by-products. Purity is verified via HPLC (>98%) and NMR spectroscopy .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the ester, phosphoryl, and dimethylamino groups. P NMR is critical for verifying the phosphoryl moiety’s integrity .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity and detects hydrolyzed by-products (e.g., free acetic acid derivatives) .
- X-ray Crystallography : Single-crystal analysis resolves ambiguities in stereochemistry or salt formation. SHELX programs are recommended for refinement .
Q. How should researchers handle and store this compound to ensure stability in aqueous solutions?
- Methodological Answer :
- Storage : Lyophilized powder at -20°C under inert gas (argon) prevents hydrolysis. Solutions in deionized water (pH 5–6) are stable for ≤48 hours at 4°C.
- Handling : Use anhydrous conditions during synthesis to avoid ester hydrolysis. For biological assays, pre-filter solutions (0.22 µm) to remove particulate contaminants .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data arising from polymorphic forms or solvate formation?
- Methodological Answer :
- Polymorph Screening : Use solvent-drop grinding with varying solvents (e.g., ethanol, acetone) to induce crystallization of different forms.
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies phase transitions.
- Cross-Validation : Compare experimental PXRD patterns with simulated data from single-crystal structures (using Mercury or OLEX2). SHELXL refinement can resolve disorder in the phosphoryl group .
Q. What strategies optimize reaction yields when scaling up synthesis, and how are intermediates monitored?
- Methodological Answer :
- Flow Chemistry : Continuous-flow reactors improve heat dissipation and reduce side reactions (e.g., oxidation of the phosphoryl group).
- In-line Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., disappearance of chloroacetate peaks at 1740 cm).
- By-product Mitigation : Add scavengers like molecular sieves to absorb HCl during esterification, improving yield from ~65% to >85% .
Q. What mechanistic insights explain unexpected reactivity in phosphorylation or ester hydrolysis under physiological conditions?
- Methodological Answer :
- Kinetic Studies : Use P NMR to monitor phosphorylation rates. Dimethylphosphoryl intermediates show pseudo-first-order kinetics with activation energy ~50 kJ/mol.
- Hydrolysis Pathways : At pH >7, the ester group hydrolyzes 10× faster than the phosphoryl moiety. Computational modeling (DFT) predicts transition states for nucleophilic attack on the ester carbonyl .
Key Recommendations for Researchers
- Cross-Disciplinary Validation : Combine crystallographic data (SHELX refinement) with spectroscopic results to resolve structural ambiguities .
- Scale-up Protocols : Prioritize flow chemistry for reproducible yields and reduced degradation .
- Computational Support : Use DFT calculations to predict reactivity and guide synthetic optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
